2-Ethoxybenzene-1,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxybenzene-1,4-diamine typically involves the following steps:
Nitration: The starting material, 2-ethoxyaniline, undergoes nitration to form 2-ethoxy-1,4-dinitrobenzene.
Reduction: The nitro groups in 2-ethoxy-1,4-dinitrobenzene are then reduced to amino groups, resulting in the formation of this compound.
The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration. The reduction step can be performed using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the ethoxy group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-ethoxy-1,4-dinitrobenzene or 2-ethoxy-1,4-nitrosobenzene.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxybenzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including dyes and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxybenzene-1,4-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, while the ethoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzene-1,4-diamine: Similar structure with a methoxy group instead of an ethoxy group.
2-Chlorobenzene-1,4-diamine: Similar structure with a chlorine atom instead of an ethoxy group.
2-Nitrobenzene-1,4-diamine: Similar structure with a nitro group instead of an ethoxy group.
Uniqueness
2-Ethoxybenzene-1,4-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. The ethoxy group provides a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications. Additionally, the position of the amino groups allows for specific interactions with biological targets, enhancing its potential as a pharmacologically active compound.
Properties
IUPAC Name |
2-ethoxybenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMIIMPMZIHGAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925508 |
Source
|
Record name | 2-Ethoxybenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126335-41-9 |
Source
|
Record name | Benzene-1,4-diamine, 2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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